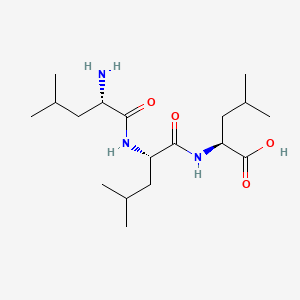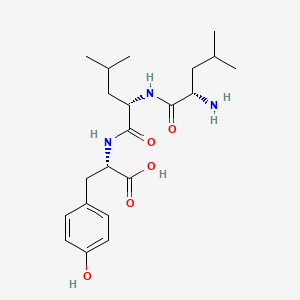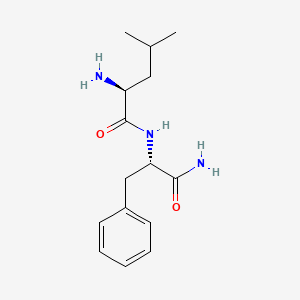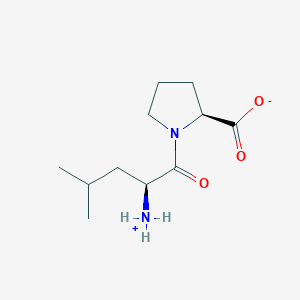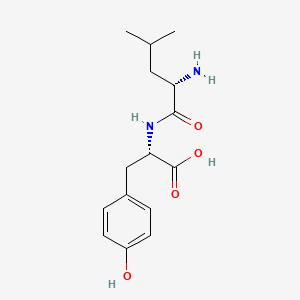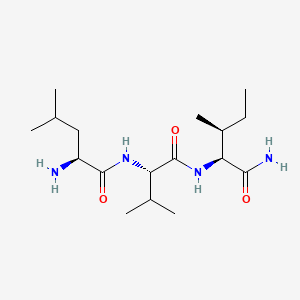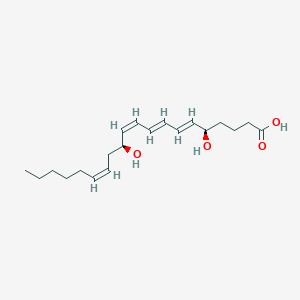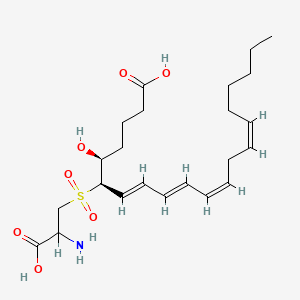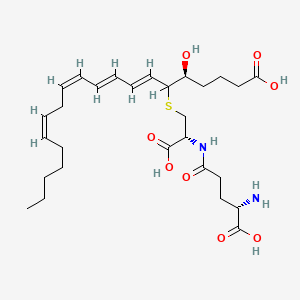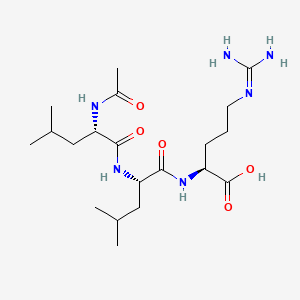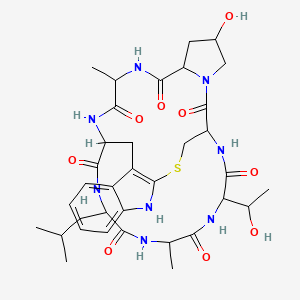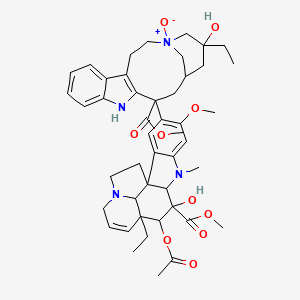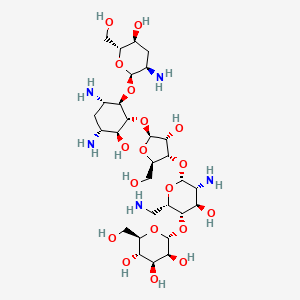
lividomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lividomycin A is a broad-spectrum aminoglycoside antibiotic. It is effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lividomycin A involves the glycosylation of 2-deoxystreptamine with specific sugar moieties. The reaction conditions typically include the use of glycosyl donors and acceptors under controlled temperature and pH conditions to ensure the correct stereochemistry of the glycosidic bonds .
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, and the antibiotic is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Lividomycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the amino groups.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines .
Scientific Research Applications
Lividomycin A has a wide range of scientific research applications, including:
Mechanism of Action
Lividomycin A exerts its effects by binding to the bacterial ribosomal RNA, specifically the A site of the 16S rRNA. This binding interferes with the protein synthesis process, leading to codon misreading and inhibition of bacterial growth . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds: Lividomycin A is structurally similar to other aminoglycoside antibiotics, such as:
- Kanamycin
- Gentamicin
- Neomycin
- Tobramycin
- Paromomycin
- Butirosin
- Istamycin
- Apramycin
- Hygromycin B
Uniqueness: What sets this compound apart from these similar compounds is its unique glycosidic linkage and specific sugar moieties, which contribute to its distinct antibacterial spectrum and resistance profile .
Properties
CAS No. |
11111-23-2 |
|---|---|
Molecular Formula |
C29H55N5O18 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
36441-41-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lividomycin mannosyldeoxyparomomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


